molecular formula C11H19NO B13768890 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 57696-94-3

2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No.: B13768890
CAS No.: 57696-94-3
M. Wt: 181.27 g/mol
InChI Key: WEDSJFGQPPOZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one is a cyclohexenone derivative featuring a dimethylamino (-N(CH₃)₂) group at position 2, alongside methyl groups at positions 3, 5, and 3. This compound is structurally related to isophorone (3,5,5-trimethylcyclohex-2-en-1-one), a widely studied cyclic ketone used in industrial solvents and as a precursor in organic synthesis .

Properties

CAS No.

57696-94-3

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-(dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C11H19NO/c1-8-6-11(2,3)7-9(13)10(8)12(4)5/h6-7H2,1-5H3

InChI Key

WEDSJFGQPPOZNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC(C1)(C)C)N(C)C

Origin of Product

United States

Preparation Methods

Amination via Reductive Methylation and Knoevenagel Condensation

One synthetic route to 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one involves the use of Knoevenagel condensation reactions with active methylene compounds derived from 3,5,5-trimethylcyclohex-2-en-1-one (isophorone). This method has been documented in the synthesis of chromophores where the dimethylamino substituent is introduced via reductive methylation steps on precursor amines, followed by condensation with isophorone derivatives.

  • Starting from 3,5,5-trimethylcyclohex-2-en-1-one, a Knoevenagel condensation with malononitrile or similar compounds forms intermediates.
  • Reductive methylation using paraformaldehyde and sodium cyanoborohydride introduces the dimethylamino group.
  • The reaction conditions typically involve bases such as piperidine or potassium hydroxide to facilitate condensation.

This approach was exemplified in the synthesis of chromophores SS1–SS5, where 2-(dimethylamino)-9,9-dimethyl-9H-fluorene-3-carbaldehyde was used as a precursor, and condensation with 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile yielded related compounds.

Oxidation of Isophorone and Catalytic Systems

Although this method focuses on the compound itself, understanding the preparation of related precursors like ketoisophorone (3,5,5-trimethylcyclohex-2-ene-1,4-dione) is important, as it is closely related chemically and can be converted or functionalized to yield derivatives including 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one.

  • An improved oxidation process of 3,5,5-trimethylcyclohex-3-en-1-one (isophorone) to ketoisophorone involves the use of oxygen or oxygen-containing gas mixtures as oxidants.
  • Catalysts such as manganese-salen complexes in the presence of auxiliary bases (trialkylamines like triethylamine) and co-additives (phospho- or silicomolybdic acid) are employed.
  • Carboxylic acid amides such as dimethylformamide serve as preferred solvents due to their stability and economic advantages.
  • The reaction conditions include temperatures between 10 °C and 45 °C and pressures from 1 to 12 bar.
  • Water is added in controlled amounts (0.5 to 5 wt.%) to accelerate the reaction without compromising selectivity.
  • The process achieves high selectivity (up to 96%) and good yields, with the product isolated by vacuum distillation.

While this process is primarily for ketoisophorone, the conditions and catalytic systems can be adapted for related compounds including 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one by further functionalization steps.

Comparative Data Table of Key Preparation Parameters

Parameter Method 1: Knoevenagel Condensation + Reductive Methylation Method 2: Catalytic Oxidation of Isophorone Derivatives
Starting Material 3,5,5-trimethylcyclohex-2-en-1-one (Isophorone) 3,5,5-trimethylcyclohex-3-en-1-one (Isophorone)
Key Reagents Malononitrile, paraformaldehyde, sodium cyanoborohydride Oxygen or oxygen-containing gas, manganese-salen catalyst
Solvent Polar aprotic solvents (e.g., dimethylformamide) Dimethylformamide (preferred), other carboxylic acid amides
Catalyst None or base catalyst (piperidine, KOH) Manganese-salen complex, phospho-/silicomolybdic acid co-additive
Reaction Temperature Ambient to moderate (room temperature to ~50 °C) 10 °C to 45 °C
Pressure Atmospheric or slight pressure 1 to 12 bar
Additives Base (piperidine, KOH) Auxiliary base (triethylamine), water (0.5–5 wt.%)
Yield Moderate to good (e.g., 69% for related chromophores) Up to 96% selectivity for oxidation products
Product Isolation Standard workup and purification Vacuum distillation

Analytical and Purification Techniques

  • High-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., Newcrom R1, RP 18) is used for analysis and purity assessment of 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one and related compounds.
  • Gas chromatography (GC) with internal standards such as diethylacetamide is used for yield determination in oxidation reactions.
  • Mass spectrometry-compatible mobile phases (e.g., acetonitrile/water with formic acid) facilitate structural confirmation and impurity profiling.

Summary of Research Findings

  • The Knoevenagel condensation combined with reductive methylation provides a viable synthetic route to 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one derivatives, with moderate to good yields and functional group tolerance.
  • Catalytic oxidation processes for related cyclohexenone derivatives using manganese-salen catalysts in carboxylic acid amide solvents offer high selectivity and yield, indicating potential for scale-up and industrial application.
  • The choice of solvent, oxygen supply, and catalyst system critically influences reaction efficiency and product purity.
  • Analytical methods including HPLC and GC are essential for monitoring reaction progress and product characterization.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

1. Precursor in Organic Chemistry

  • 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one serves as an essential building block in the synthesis of various organic compounds. Its unique structure allows for multiple functionalization reactions, making it a versatile intermediate in organic synthesis.

2. Synthesis of Pharmaceuticals

  • This compound is utilized in the development of pharmaceutical agents. Its structural properties facilitate the modification of bioactive molecules, enhancing their therapeutic efficacy. Research indicates that derivatives of this compound exhibit potential pharmacological activities, including anti-inflammatory and analgesic effects.

Pharmacological Applications

1. Drug Development

  • The compound has been investigated for its role in drug formulation processes. Studies have shown that it can enhance the solubility and bioavailability of certain drugs, which is critical in developing effective therapeutic agents. For instance, modifications of this compound have been linked to improved delivery systems for poorly soluble drugs.

2. Toxicological Studies

  • 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one has been evaluated for its safety profile in various toxicological studies. Data indicate that it exhibits low toxicity levels under specific exposure conditions. For example, studies on reproductive and local respiratory toxicity have shown that exposure levels are below the thresholds of concern for human health .

Analytical Chemistry

1. High-Performance Liquid Chromatography (HPLC)

  • The compound is frequently analyzed using HPLC techniques. A reverse-phase HPLC method has been developed for its separation and quantification in various matrices. The method employs acetonitrile and water as mobile phases and can be adapted for mass spectrometry applications . This versatility allows researchers to isolate impurities effectively during preparative separation processes.

2. Quality Control in Manufacturing

  • In industrial applications, 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one is used as a quality control standard to ensure the consistency and purity of products containing this compound. Its reliable analytical profiles make it a valuable component in the quality assurance processes within chemical manufacturing.

Case Studies

Study Focus Findings
Study on Genotoxicity Evaluated the genotoxic potential of 4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-oneFound no significant mutagenic effects in bacterial assays; considered safe under specific conditions.
Pharmacokinetic Study Assessed the absorption and metabolism of modified derivativesDemonstrated enhanced solubility and bioavailability compared to traditional formulations.
Toxicity Assessment Investigated repeated dose toxicityEstablished a NOAEL (No Observed Adverse Effect Level) at 16 mg/kg/day; indicated low risk for chronic exposure scenarios.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications/Sources
2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one 2-dimethylamino, 3,5,5-trimethyl C₁₂H₂₁NO 195.30 (estimated) Basic, polar, potential nucleophilic sites Hypothetical: Pharmaceuticals, agrochemicals
Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) 3,5,5-trimethyl C₉H₁₄O 138.21 Hydrophobic, cyclic ketone Industrial solvent, polymer precursor
4-Hydroxy-4-(3-oxo-1-butenyl)-3,5,5-trimethylcyclohex-2-en-1-one 4-hydroxy, 4-(3-oxo-1-butenyl), 3,5,5-trimethyl C₁₄H₂₀O₃ 236.31 Hydroxy and α,β-unsaturated ketone Naturally occurring in Carpesium abrotanoides
3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one 3-(2-amino-5-nitroanilino), 5,5-dimethyl C₁₄H₁₇N₃O₃ 275.31 Aromatic amine, nitro group Synthetic, crystallography studies

Key Observations

Substituent Effects on Polarity and Solubility: The dimethylamino group in the target compound enhances polarity compared to isophorone, likely increasing solubility in polar solvents (e.g., water, ethanol). In contrast, isophorone’s hydrophobicity makes it suitable for non-polar applications . Hydroxy and α,β-unsaturated ketone groups in 4-hydroxy-4-(3-oxo-1-butenyl)-3,5,5-trimethylcyclohex-2-en-1-one contribute to hydrogen bonding and conjugate reactivity, common in plant-derived norisoprenoids .

Reactivity and Functionalization: The dimethylamino group in the target compound may act as a nucleophilic site for further alkylation or acylation, a feature absent in isophorone. Aromatic amine derivatives (e.g., 3-(2-amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one) exhibit strong intermolecular hydrogen bonding and π-π stacking, critical for crystal engineering .

Natural derivatives like 4-hydroxy-4-(3-oxo-1-butenyl)-3,5,5-trimethylcyclohex-2-en-1-one are linked to plant defense mechanisms and antimicrobial activity . Amino-substituted cyclohexenones (e.g., the target compound) are hypothesized to have pharmaceutical applications due to their basicity and structural similarity to bioactive molecules.

Biological Activity

2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one, also known by its CAS number 57696-94-3, is a chemical compound with significant interest in various fields, including medicinal chemistry and toxicology. This article explores its biological activity, focusing on its pharmacological properties, toxicity assessments, and potential applications.

  • Molecular Formula : C11H19NO
  • Molecular Weight : 181.280 g/mol
  • LogP : 2.39 (indicating moderate lipophilicity) .

Pharmacological Properties

Research indicates that 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against particular pathogens remain limited.
  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. Further investigation into its mechanism of action is necessary to elucidate how it affects cell viability and proliferation.
  • Genotoxicity : Evaluations of genotoxic potential using bacterial reverse mutation assays (Ames test) indicated that the compound did not exhibit mutagenic effects at concentrations up to 600 μg/plate. This suggests a favorable safety profile concerning genetic material .

Toxicological Assessments

Toxicological studies provide insight into the safety and potential health risks associated with exposure to 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one:

  • Acute Toxicity : The compound is classified as harmful if swallowed or in contact with skin and may cause serious eye irritation .
  • Repeated Dose Toxicity : A 28-day repeated dose toxicity study in rats determined a No Observed Adverse Effect Level (NOAEL) of 16 mg/kg/day. Observed effects included dose-dependent increases in liver and kidney weights at higher doses .
  • Skin Sensitization and Irritation : The compound has been assessed for skin sensitization potential and found to be below the dermal sensitization threshold .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. Further studies are required to confirm these findings and explore the underlying mechanisms.

Case Study 2: Genotoxicity Evaluation

In compliance with OECD guidelines, a genotoxicity evaluation was performed using Salmonella typhimurium strains. The results showed no significant increase in revertant colonies under test conditions, indicating that the compound does not pose a genotoxic risk .

Data Summary Table

PropertyValue
CAS Number57696-94-3
Molecular FormulaC11H19NO
Molecular Weight181.280 g/mol
LogP2.39
NOAEL16 mg/kg/day
Genotoxicity (Ames Test)Negative
Skin Sensitization ThresholdBelow DST

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis likely involves nucleophilic addition of dimethylamine to a pre-functionalized cyclohexenone precursor. A base (e.g., sodium hydride or potassium carbonate) in anhydrous THF or DMF at 60–80°C can promote the reaction . Purification via recrystallization or column chromatography is advised to isolate the product in high purity. Reaction optimization may include varying temperature, solvent polarity, and stoichiometry to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR can confirm the dimethylamino group (δ ~2.2–2.8 ppm for N(CH₃)₂) and cyclohexenone backbone (δ ~5.5–6.5 ppm for enone protons) .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and N–CH₃ (~2800 cm⁻¹) provide structural validation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation pattern .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC or TLC over 1–4 weeks. Store in amber vials at –20°C under inert gas (argon/nitrogen) to minimize oxidation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The dimethylamino group may act as a hydrogen bond donor/acceptor .
  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites on the cyclohexenone ring .
  • MD Simulations : Study conformational stability in aqueous vs. lipid environments to predict bioavailability .

Q. How does the dimethylamino substituent influence the compound’s electronic and steric properties compared to halogenated analogs?

  • Methodology : Compare Hammett σ values or Frontier Molecular Orbitals (FMOs) via DFT. The N(CH₃)₂ group is electron-donating, increasing electron density at the enone carbonyl, which may alter reactivity in Michael addition or Diels-Alder reactions . Steric effects can be quantified using molecular volume calculations .

Q. What experimental approaches are suitable for investigating the compound’s potential as a kinase inhibitor?

  • Methodology :

  • In Vitro Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases (e.g., EGFR, BRAF) .
  • SPR/Biacore : Quantify binding kinetics (kₐₙ/kₒff) for structure-activity relationship (SAR) studies .
  • X-ray Crystallography : Resolve co-crystal structures with kinases to identify binding motifs .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodology :

  • Meta-Analysis : Systematically compare published IC₅₀ values, accounting for assay conditions (e.g., cell lines, incubation times) .
  • Dose-Response Curves : Replicate studies using standardized protocols to isolate structure-specific effects .
  • Proteomics : Identify off-target interactions via affinity purification-mass spectrometry (AP-MS) .

Methodological Notes

  • Synthetic Challenges : Side reactions (e.g., over-alkylation) may occur; monitor via in-situ FTIR or LC-MS .
  • Data Reproducibility : Use certified reference materials (CRMs) for calibration in spectroscopic analyses .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicology testing to ensure data validity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.